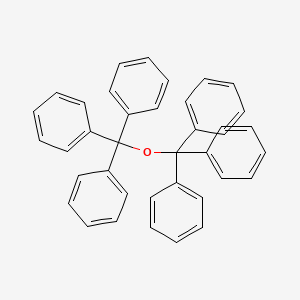

Trityl ether

Description

Properties

IUPAC Name |

[diphenyl(trityloxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H30O/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)39-38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFXTBNFFMQVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Trityl Ether Protection

For Researchers, Scientists, and Drug Development Professionals

The triphenylmethyl (trityl, Tr) group is a cornerstone in organic synthesis for the protection of primary alcohols. Its utility stems from its significant steric bulk, stability in neutral to basic conditions, and straightforward removal under mild acidic conditions.[1][2] This guide provides a comprehensive examination of the trityl ether protection mechanism, quantitative data on its selectivity, detailed experimental protocols, and its applications in complex molecular synthesis.

Core Mechanism of Trityl Protection

The protection of an alcohol with trityl chloride (Tr-Cl) proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[1][3] This pathway is favored due to the exceptional stability of the intermediate trityl carbocation. An SN2-like attack is considered impossible because the central carbon is quaternary and sterically hindered.[4]

The mechanism can be dissected into three primary steps:

-

Formation of the Trityl Cation : The reaction is initiated by the dissociation of trityl chloride. This is the rate-determining step and is often facilitated by a base like pyridine (B92270), which also serves to neutralize the HCl byproduct.[1][4] The resulting trityl carbocation is highly stabilized by resonance across the three phenyl rings.

-

Nucleophilic Attack : The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic trityl cation.

-

Deprotonation : The resulting protonated ether is deprotonated by a base (e.g., pyridine) in the reaction mixture to yield the final this compound and the pyridinium (B92312) hydrochloride salt.

The Basis of Selectivity: Steric Hindrance

The defining characteristic of the trityl group is its remarkable selectivity for primary alcohols over secondary and tertiary alcohols.[2] This selectivity is almost entirely governed by steric effects.[1] The three bulky phenyl rings create a sterically crowded environment around the central carbon, making it highly sensitive to the steric profile of the alcohol.

-

Primary Alcohols : Being the least sterically hindered, primary alcohols can easily approach the trityl cation, leading to rapid and high-yielding reactions.[5]

-

Secondary Alcohols : The increased steric bulk around the hydroxyl group in secondary alcohols significantly slows down the rate of reaction. Protection of secondary alcohols often requires more forcing conditions, stronger bases, or longer reaction times and typically results in lower yields.[3][5]

-

Tertiary Alcohols : These are highly hindered, and their protection with a trityl group is generally not feasible under standard conditions.[1][6]

Quantitative Selectivity Data

The chemoselectivity of tritylation is evident in comparative studies. The following table summarizes representative yields for the protection of different alcohol types under standardized conditions, highlighting the preference for primary hydroxyl groups.

| Substrate (Alcohol Type) | Reagent | Conditions | Time (h) | Yield (%) | Reference |

| Benzyl Alcohol (1°) | Tr-Cl, Pyridine | Room Temp | 4 | 95 | [1] |

| 1-Hexanol (1°) | Tr-OH, EMIM·AlCl₄ | Room Temp | 1.5 | 94 | [3][6] |

| Cyclohexanol (2°) | Tr-OH, EMIM·AlCl₄ | Room Temp | 12 | Low/Trace | [3][6] |

| tert-Butyl Alcohol (3°) | Tr-OH, EMIM·AlCl₄ | Room Temp | 24 | No Reaction | [3][6] |

Data sourced from multiple studies to illustrate typical selectivity. Conditions can be optimized to improve yields for more hindered alcohols, but selectivity remains a key feature.

Experimental Protocols

Precise and reproducible protocols are critical for successful synthesis. Below are detailed methodologies for both the protection of a primary alcohol and the subsequent deprotection of the this compound.

This classical method is widely used for its reliability. Pyridine serves as both the solvent and the base to neutralize the HCl byproduct.[2]

Materials:

-

Primary Alcohol (1.0 equiv)

-

Trityl Chloride (Tr-Cl) (1.1 - 1.5 equiv)

-

Anhydrous Pyridine

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 equiv) in anhydrous pyridine.[1]

-

Add trityl chloride (1.1 - 1.5 equiv) to the solution in one portion.[1]

-

Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the slow addition of methanol.[1]

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the desired this compound.

The removal of the trityl group is most commonly achieved under mild acidic conditions.[1] This protocol provides a general procedure using trifluoroacetic acid (TFA).

Materials:

-

Trityl-protected alcohol (1.0 equiv)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) solution (e.g., 2-5% in DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the trityl-protected alcohol (1.0 equiv) in DCM.

-

Add the TFA solution dropwise to the stirred mixture at 0 °C.

-

Allow the reaction to warm to room temperature while monitoring the deprotection by TLC.[1]

-

Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Separate the layers and extract the aqueous layer with DCM.[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.

The deprotection mechanism involves protonation of the ether oxygen, which facilitates the cleavage of the C-O bond to release the alcohol and the highly stable trityl cation.[4]

Conclusion

The trityl group remains an invaluable tool in synthetic chemistry, offering robust protection and predictable, selective reactivity. Its SN1 mechanism, driven by the formation of a stable carbocation, is fundamental to its utility. The profound steric hindrance it imparts allows for the highly selective protection of primary alcohols, a feature that is heavily exploited in the synthesis of complex molecules like carbohydrates and nucleosides.[3][4] A thorough understanding of its mechanism, selectivity, and the protocols for its application and removal is essential for any researcher in the field of organic synthesis and drug development.

References

Trityl ether protecting group for primary alcohols

An In-depth Technical Guide to the Trityl Ether Protecting Group for Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

The triphenylmethyl (trityl) group is a cornerstone of protective group chemistry in organic synthesis, particularly for the selective protection of primary alcohols. Its significant steric bulk, stability under neutral to basic conditions, and facile removal under mild acidic conditions make it an invaluable tool in the multi-step synthesis of complex molecules like carbohydrates and nucleosides.[1][2][3] This technical guide provides a comprehensive overview of the trityl group, including its reaction mechanisms, selectivity, quantitative data, detailed experimental protocols, and applications in modern drug discovery.

The Trityl Group: An Overview

The trityl group (Tr), or triphenylmethyl group, is a bulky protecting group used to mask the reactivity of primary alcohols as trityl ethers.[1] Its large size is the primary determinant of its high selectivity for primary hydroxyl groups over more sterically hindered secondary and tertiary ones.[2][4] This chemoselectivity is crucial in the synthesis of polyhydroxylated natural products and pharmaceuticals, where precise control over reactive sites is paramount.[2]

Key Features of the Trityl Protecting Group:

-

High Selectivity for Primary Alcohols: Due to its steric hindrance, the trityl group reacts preferentially with the least sterically hindered hydroxyl group.[2][3]

-

Stability: Trityl ethers are stable to a wide range of reaction conditions, including basic and neutral environments, making them compatible with many synthetic transformations.[3]

-

Mild Deprotection: The trityl group is readily cleaved under mild acidic conditions, which allows for its removal without affecting other acid-sensitive protecting groups if conditions are carefully chosen.[1][3]

Reaction Mechanisms

The protection and deprotection of alcohols using the trityl group proceed through well-defined cationic intermediates.

Protection of Primary Alcohols

The formation of a this compound from a primary alcohol and a tritylating agent, such as trityl chloride (Tr-Cl), proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[2] This pathway is favored due to the exceptional stability of the intermediate triphenylmethyl carbocation (trityl cation).[2][3]

The reaction is typically carried out in the presence of a base like pyridine (B92270), which serves as both a solvent and an acid scavenger for the HCl byproduct.[1] Catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction.[1]

Caption: SN1 mechanism for the trityl protection of a primary alcohol.

Deprotection of Trityl Ethers

The removal of the trityl group is most commonly achieved under mild acidic conditions.[3] The mechanism involves protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to release the alcohol and the stable trityl cation.[1]

Common reagents for deprotection include trifluoroacetic acid (TFA), formic acid, and acetic acid.[1][5] The choice of acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-labile groups.[1]

Caption: Acid-catalyzed deprotection of a this compound.

Selectivity for Primary Alcohols

The defining characteristic of the trityl group is its remarkable selectivity for primary alcohols over secondary and tertiary alcohols.[2][4] This selectivity is almost entirely governed by steric effects. The three bulky phenyl rings of the trityl group create a sterically crowded environment, making it difficult for the trityl cation to approach more substituted hydroxyl groups.[2]

Table 1: Selectivity of Tritylation of Different Alcohols

| Substrate (Alcohol Type) | Tritylating Agent | Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl alcohol (Primary) | Triphenylmethyl alcohol | EMIM·AlCl₄ | Dichloromethane (B109758) | 1.5 | 94 | [2] |

| 4-Methylbenzyl alcohol (Primary) | Triphenylmethyl alcohol | EMIM·AlCl₄ | Dichloromethane | 1.5 | 92 | [2] |

| 4-Methoxybenzyl alcohol (Primary) | Triphenylmethyl alcohol | EMIM·AlCl₄ | Dichloromethane | 2.0 | 95 | [2] |

| Cinnamyl alcohol (Primary) | Triphenylmethyl alcohol | EMIM·AlCl₄ | Dichloromethane | 2.5 | 88 | [2] |

| 10-Undecen-1-ol (Primary) | Triphenylmethyl alcohol | EMIM·AlCl₄ | Dichloromethane | 2.0 | 90 | [2] |

| Cyclohexanol (Secondary) | Triphenylmethyl alcohol | EMIM·AlCl₄ | Dichloromethane | 24 | <10 | [2] |

| tert-Butyl alcohol (Tertiary) | Triphenylmethyl alcohol | EMIM·AlCl₄ | Dichloromethane | 24 | No Reaction | [2] |

As the data clearly indicates, primary alcohols undergo tritylation in high yields within a few hours, whereas secondary and tertiary alcohols show minimal to no conversion under the same conditions, highlighting the excellent chemoselectivity of the reaction.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the protection and deprotection of primary alcohols using the trityl group.

Protocol 1: Protection of a Primary Alcohol using Trityl Chloride and Pyridine

This is a widely used and established method for the protection of primary alcohols. Pyridine acts as both the solvent and the base to neutralize the hydrochloric acid byproduct.[3]

Materials:

-

Primary alcohol (1.0 equiv)

-

Trityl chloride (Tr-Cl) (1.1 - 1.5 equiv)[2]

-

Anhydrous pyridine[2]

-

Methanol (for quenching)[2]

-

Dichloromethane (DCM) for extraction[3]

-

Saturated aqueous sodium bicarbonate solution[3]

-

Brine[3]

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)[3]

-

Silica (B1680970) gel for column chromatography[3]

Procedure:

-

Dissolve the primary alcohol (1.0 equiv) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.[2]

-

Add trityl chloride (1.1 - 1.5 equiv) to the solution in one portion.[2]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can range from a few hours to overnight.[3]

-

Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol.[2]

-

Remove the pyridine under reduced pressure.[3]

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]

-

Purify the crude product by silica gel column chromatography to afford the desired this compound.[3]

Protocol 2: Deprotection of a this compound using Trifluoroacetic Acid (TFA)

The removal of the trityl group is typically achieved under mild acidic conditions. Trifluoroacetic acid is a commonly used reagent for this purpose.[3][5]

Materials:

-

Trityl-protected alcohol (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)[5]

-

Trifluoroacetic Acid (TFA) (2.0 - 10.0 equiv)[5]

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution[5]

-

Brine[3]

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[5]

Procedure:

-

Dissolve the trityl-protected alcohol (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1 M).[5]

-

To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature.[5]

-

Stir the reaction at room temperature, monitoring the deprotection by TLC. Reaction times typically range from 1 to 4 hours.[5]

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.[5]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[5]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[5]

-

Filter the drying agent and concentrate the filtrate under reduced pressure.[5]

-

Purify the crude product by silica gel column chromatography to isolate the deprotected primary alcohol. The triphenylmethanol (B194598) byproduct is typically easily separated.[5]

Experimental Workflow

The general workflow for the protection of a primary alcohol with a trityl group, followed by a subsequent reaction and deprotection, is illustrated below.

Caption: General workflow for the use of a trityl protecting group.

Applications in Drug Development

The trityl group and its derivatives are extensively used in the synthesis of pharmaceuticals and bioactive molecules, particularly in:

-

Nucleoside and Oligonucleotide Synthesis: The 5'-hydroxyl group of a nucleoside is a primary alcohol and is selectively protected with a dimethoxytrityl (DMT) group, a more acid-labile derivative of the trityl group, in automated solid-phase DNA and RNA synthesis.[1]

-

Carbohydrate Chemistry: The selective protection of primary hydroxyl groups in sugars is a common strategy to allow for regioselective modifications at other positions.[1]

-

Peptide Synthesis: The trityl group can be used to protect the side chains of certain amino acids, such as cysteine (as a trityl thioether) and histidine.

Conclusion

The this compound remains a highly relevant and widely utilized protecting group for primary alcohols in modern organic synthesis. Its steric bulk provides excellent selectivity, and its stability and mild cleavage conditions offer a high degree of synthetic flexibility. A thorough understanding of its reaction mechanisms and optimal experimental conditions, as outlined in this guide, is essential for its successful application in the synthesis of complex organic molecules for research, and drug development.

References

An In-depth Technical Guide to Trityl Ethers in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction to Trityl Ethers

In the realm of multi-step organic synthesis, particularly in carbohydrate and nucleoside chemistry, the strategic protection of functional groups is a cornerstone of success. The triphenylmethyl group, commonly known as the trityl (Tr) group, is a highly effective protecting group for primary alcohols. Its utility is defined by three principal characteristics: significant steric bulk, stability in neutral to basic conditions, and straightforward cleavage under mild acidic conditions.[1][2][3]

The pronounced steric hindrance of the trityl group is the foundation of its ability to selectively react with the less sterically encumbered primary hydroxyl groups over more hindered secondary and tertiary ones.[1][3][4] This chemoselectivity makes the trityl group an invaluable asset for synthetic chemists, especially in the development of complex pharmaceutical compounds where precise control over reactivity is essential.[1] This guide offers a comprehensive overview of the trityl group's role, covering its reaction mechanisms, quantitative selectivity data, detailed experimental protocols, and applications in modern drug discovery.

Mechanism of Protection: Trityl Ether Formation

The protection of an alcohol with a trityl group, typically using trityl chloride (Tr-Cl), proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[1][2] This pathway is favored due to the exceptional stability of the intermediate triphenylmethyl carbocation (trityl cation), which is stabilized by resonance across the three phenyl rings.

The mechanism involves two primary steps:

-

Formation of the Trityl Cation: The reaction is initiated by the dissociation of trityl chloride into the highly stable trityl cation and a chloride ion. This is the rate-determining step.

-

Nucleophilic Attack: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic trityl cation to form a protonated ether.

-

Deprotonation: A base, such as pyridine (B92270) or triethylamine, removes the proton from the oxygen, yielding the neutral this compound and the hydrochloride salt of the base.

Commonly, the reaction is carried out using trityl chloride in pyridine, which serves as both the solvent and the base to neutralize the HCl byproduct.[2] 4-Dimethylaminopyridine (B28879) (DMAP) is often added as a catalyst to accelerate the reaction.[2][4]

Figure 1: SN1 mechanism for the formation of trityl ethers.

Selectivity of Tritylation

The defining characteristic of the trityl group is its remarkable selectivity for primary alcohols over secondary and tertiary alcohols. This selectivity is almost entirely governed by steric effects.[1] The three bulky phenyl rings of the trityl group create a sterically crowded environment, making it difficult for more substituted secondary and tertiary alcohols to approach and react.

| Alcohol Type | Substrate Example | Reaction Time (h) | Yield (%) |

| Primary | 1-Hexanol | 4 | >95 |

| Secondary | 2-Hexanol | 24 | <10 |

| Tertiary | tert-Butanol | 24 | ~0 |

| Conditions: Tr-Cl, Pyridine, room temperature. Data is illustrative and sourced from typical outcomes reported in organic synthesis literature. |

As the data indicates, primary alcohols undergo tritylation in high yields within a few hours, whereas secondary and tertiary alcohols show minimal to no conversion under the same conditions, highlighting the excellent chemoselectivity of the reaction.[1]

Mechanism of Deprotection: this compound Cleavage

Trityl ethers are readily cleaved under mild acidic conditions, which is a key advantage of this protecting group. The deprotection can be effected by either Brønsted or Lewis acids.[2]

-

Protonation/Coordination: A Brønsted acid (like formic acid, acetic acid, or trifluoroacetic acid - TFA) protonates the ether oxygen, making it a better leaving group.[2] A Lewis acid (like BF₃·OEt₂) coordinates to the ether oxygen.[2]

-

Cleavage: The C-O bond breaks, releasing the alcohol and the highly stable trityl cation.

-

Cation Scavenging: The resulting trityl cation is reactive and can potentially re-react with the deprotected alcohol or other nucleophiles. To prevent this, a nucleophilic scavenger such as triethylsilane (TES) or 2-methyl-2-butene (B146552) is often added to trap the cation.

Figure 2: Acid-catalyzed cleavage of trityl ethers.

Stability and Orthogonality

A significant advantage of trityl ethers is their stability across a wide range of reaction conditions, allowing for selective deprotection in the presence of other functional groups.

| Condition / Reagent Class | Stability | Comments |

| Bases | Stable | Unaffected by common bases like pyridine, Et₃N, NaHCO₃, and strong bases like NaH. |

| Oxidizing Agents | Stable | Compatible with PCC, PDC, Swern, and Dess-Martin oxidations. |

| Reducing Agents | Stable | Stable to NaBH₄ and generally stable to LiAlH₄ and DIBAL-H under typical conditions. |

| Mild Brønsted Acids | Labile | Cleaved by acetic acid, formic acid, TFA.[2] |

| Lewis Acids | Labile | Cleaved by BF₃·OEt₂, ZnBr₂, MgBr₂.[2] |

| Hydrogenolysis | Labile | Can be cleaved by catalytic hydrogenation (e.g., Pd/C), though this is less common.[4] |

This stability profile allows for orthogonal deprotection strategies. For instance, a trityl group can be selectively removed with mild acid while leaving silyl (B83357) ethers (like TBS) or benzyl (B1604629) ethers intact.

Substituted Trityl Ethers: Tuning Lability

The acid lability of trityl ethers can be fine-tuned by introducing electron-donating or electron-withdrawing groups onto the phenyl rings. Electron-donating groups, such as methoxy (B1213986) (MeO), stabilize the intermediate trityl cation, making the corresponding ether more susceptible to acid cleavage.

This has led to the development of commonly used variants:

-

Monomethoxytrityl (MMT)

-

Dimethoxytrityl (DMT) [4]

The DMT group is particularly important in automated solid-phase synthesis of oligonucleotides due to its rapid cleavage under very mild acidic conditions.[2]

| Protecting Group | Structure | Relative Rate of Hydrolysis (80% AcOH) |

| Trityl (Tr) | C(Ph)₃ | 1 |

| Monomethoxytrityl (MMT) | C(Ph)₂(C₆H₄OMe) | 10 |

| Dimethoxytrityl (DMT) | C(Ph)(C₆H₄OMe)₂ | 100-1000 |

| Data is approximate and illustrates the trend in acid lability.[2] |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol (Tritylation)

This protocol is a general procedure for the tritylation of a primary alcohol.[2]

-

Setup: Dissolve the primary alcohol (1.0 equiv.) in anhydrous pyridine (approx. 0.2 M). Add 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

-

Addition of Reagent: To the stirred solution, add trityl chloride (1.2-1.5 equiv.) portion-wise at room temperature.

-

Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol.

-

Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate (B1210297) and water. Separate the organic layer, wash with saturated aqueous NaHCO₃, then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a this compound

This protocol describes a mild acidic cleavage of a this compound.[2]

-

Setup: Dissolve the trityl-protected compound (1.0 equiv.) in a suitable solvent such as dichloromethane (B109758) or dioxane.

-

Addition of Acid: Add cold formic acid (97+%) or a solution of 80% acetic acid in water.

-

Reaction: Stir the mixture at room temperature. The reaction is typically fast (3 minutes to a few hours). Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, evaporate the acid with an oil pump at room temperature. Co-evaporate the residue with dioxane or toluene (B28343) to remove residual acid.

-

Purification: Extract the residue with warm water. The insoluble triphenylcarbinol byproduct can be removed by filtration. The aqueous filtrate containing the deprotected alcohol is then evaporated in vacuo or extracted with an appropriate organic solvent.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

A Technical Guide to the Synthesis of Trityl Ethers from Trityl Chloride

For Researchers, Scientists, and Drug Development Professionals

The triphenylmethyl (trityl) group is a cornerstone in the strategic protection of primary alcohols, particularly within the intricate syntheses characteristic of carbohydrate and nucleoside chemistry.[1] Its significant steric bulk, stability in neutral to basic conditions, and straightforward removal under mild acidic conditions make it an invaluable tool for synthetic chemists.[1][2] This technical guide provides a comprehensive overview of the synthesis of trityl ethers from trityl chloride, detailing reaction mechanisms, experimental protocols, and quantitative data to aid in the successful application of this robust protecting group.

Reaction Mechanism and Selectivity

The protection of an alcohol with trityl chloride proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[1][2] This pathway is favored due to the exceptional stability of the intermediate trityl cation (triphenylmethyl carbocation).[1][3] The reaction is initiated by the dissociation of trityl chloride, often facilitated by a Lewis acid or the polarity of the solvent, to form the highly stable trityl cation and a chloride ion. This carbocation is stabilized by the resonance delocalization of the positive charge across the three phenyl rings. The alcohol then acts as a nucleophile, attacking the carbocation to form the protonated ether, which is subsequently deprotonated by a base to yield the final trityl ether.[4]

The significant steric hindrance imparted by the three bulky phenyl rings of the trityl group is the primary determinant of its remarkable selectivity for primary alcohols over secondary and tertiary alcohols.[1][4] This chemoselectivity is a key advantage in the synthesis of complex molecules where precise control over reactivity is essential.[1]

Factors Influencing the Reaction

Several factors can be modulated to optimize the tritylation reaction:

-

Base: A base is required to neutralize the hydrochloric acid (HCl) byproduct of the reaction. Pyridine (B92270) is commonly used as both a solvent and a base.[2][4] Other non-nucleophilic bases such as triethylamine (B128534) (Et3N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed, particularly when using solvents like dichloromethane (B109758) (CH2Cl2).[5][6]

-

Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction.[2][4] DMAP is a hypernucleophilic catalyst that reacts with trityl chloride to form a highly reactive N-tritylpyridinium salt, which is more susceptible to nucleophilic attack by the alcohol.[2]

-

Solvent: The choice of solvent can influence the reaction rate and solubility of the reagents. While pyridine can serve as the solvent, other anhydrous solvents like dichloromethane (DCM), chloroform, and acetonitrile (B52724) are also effective.[7][8]

-

Tritylating Agent: While trityl chloride is the most common reagent, other tritylating agents like trityl bromide or in situ generated tritylium (B1200429) trifluoroacetate (B77799) (from trityl alcohol and trifluoroacetic anhydride) can also be used.[3][9] Electron-donating groups on the phenyl rings of the trityl group, such as in monomethoxytrityl (MMT) and dimethoxytrityl (DMT), increase the stability of the carbocation, making the protection step easier and the deprotection step even more facile under acidic conditions.[4]

Experimental Protocols

Below are detailed methodologies for the protection of a primary alcohol with trityl chloride and the subsequent deprotection.

Protection of a Primary Alcohol with Trityl Chloride

This protocol describes a general procedure for the tritylation of a primary alcohol using trityl chloride and pyridine.

Materials:

-

Primary Alcohol (1.0 equiv)

-

Trityl Chloride (Tr-Cl) (1.1 - 1.5 equiv)

-

Anhydrous Pyridine

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the primary alcohol (1.0 equiv) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[1]

-

Add trityl chloride (1.1 - 1.5 equiv) to the solution in one portion.[1]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the slow addition of methanol.[1]

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Deprotection of a this compound

Trityl ethers are readily cleaved under mild acidic conditions.

Materials:

-

This compound

-

Formic acid (97+%) or 80% Acetic Acid

-

Dioxane

-

Diethyl ether

Procedure:

-

Treat the this compound with cold formic acid (97+%) for a short period (e.g., 3 minutes).[4]

-

Evaporate the acid using an oil pump at room temperature.[4]

-

Co-evaporate the residue twice from dioxane, followed by evaporations from ethanol and diethyl ether to remove residual acid.[4]

-

The deprotected alcohol can be further purified by extraction or chromatography to remove the triphenylmethanol (B194598) byproduct.[4]

Quantitative Data

The following table summarizes the reaction conditions and yields for the tritylation of various primary alcohols.

| Substrate (Primary Alcohol) | Tritylating Agent | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | Triphenylmethyl alcohol | EMIM·AlCl₄ (5 mol%) | Dichloromethane | 1.5 | 94 | [10] |

| 4-Methylbenzyl alcohol | Triphenylmethyl alcohol | EMIM·AlCl₄ (5 mol%) | Dichloromethane | 1.5 | 92 | [10] |

| 4-Methoxybenzyl alcohol | Triphenylmethyl alcohol | EMIM·AlCl₄ (5 mol%) | Dichloromethane | 1.5 | 93 | [10] |

| Geraniol | Trityl chloride | Pyridine | Pyridine | 12 | 85 | [2] |

| Thymidine | Trityl chloride | DIEA | THF | 2 | 88 | [9] |

Visualization of Workflow and Mechanism

Applications in Drug Development

The trityl group's utility is particularly pronounced in the synthesis of nucleoside and carbohydrate-based therapeutics.[11] Its ability to selectively protect the primary 5'-hydroxyl group of nucleosides is fundamental to the automated solid-phase synthesis of oligonucleotides.[4] Furthermore, in carbohydrate chemistry, the steric bulk of the trityl group allows for the selective protection of the primary hydroxyl group (C-6) in pyranoses, enabling regioselective modifications at other positions.[4]

Recently, trityl-based linkers have been investigated for the acid-triggered release of active pharmaceutical ingredients (APIs) from drug delivery systems.[12][13] The tunable acid lability of substituted trityl ethers allows for the design of linkers that release the native drug in the acidic microenvironment of tumors or within endosomes, providing a mechanism for targeted drug delivery.[12][14]

Conclusion

The synthesis of trityl ethers from trityl chloride is a robust and highly selective method for the protection of primary alcohols. A thorough understanding of the SN1 reaction mechanism and the influence of reaction conditions allows for the optimization of this critical transformation in multi-step organic synthesis. The continued application of this methodology in both traditional synthesis and innovative drug delivery strategies underscores the enduring importance of the trityl protecting group in modern chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. homework.study.com [homework.study.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

The Triphenylmethyl (Trityl) Group: A Technical Guide to a Cornerstone Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The triphenylmethyl (Trityl, Trt) group is a sterically demanding and acid-labile protecting group that has become an indispensable tool in modern organic synthesis.[1] Its unique combination of bulk and predictable reactivity allows for the selective protection of primary alcohols, amines, and thiols, playing a crucial role in the synthesis of complex molecules such as carbohydrates, nucleosides, and peptides.[2][3][4] This technical guide provides an in-depth overview of the core properties of the trityl group, detailed experimental protocols, and a comparative analysis of its derivatives, offering a practical resource for its effective implementation in research and development.

Core Properties of the Trityl Group

The utility of the trityl group is rooted in several key characteristics:

-

Steric Hindrance and High Regioselectivity: The three phenyl rings of the trityl group create significant steric bulk, which is the primary reason for its high selectivity towards protecting sterically accessible primary alcohols over more hindered secondary and tertiary alcohols.[3] This property is particularly advantageous in carbohydrate chemistry, enabling the selective protection of the primary hydroxyl group (e.g., the 6-OH group of hexopyranosides).[3]

-

Acid Lability: The trityl group is readily cleaved under mild acidic conditions due to the exceptional stability of the resulting triphenylmethyl carbocation, which is resonance-stabilized by the three aromatic rings.[5] This lability allows for its removal without affecting other, more robust protecting groups, providing a crucial element of orthogonality in multi-step syntheses.[4] The characteristic deep yellow or orange color of the trityl cation provides a useful visual indicator of a successful cleavage reaction.[6]

-

Tunable Reactivity through Derivatives: The acid lability of the trityl group can be finely tuned by introducing electron-donating methoxy (B1213986) groups onto the phenyl rings.[1] This has led to the development of derivatives such as monomethoxytrityl (MMT), dimethoxytrityl (DMT), and trimethoxytrityl (TMT).[7] The electron-donating methoxy groups further stabilize the carbocation intermediate, making the protecting group more susceptible to acidic cleavage.[8][9] This graduated lability allows for precise control over deprotection conditions, a critical factor in the synthesis of sensitive biomolecules like oligonucleotides where the DMT group is widely used.[8]

-

Increased Hydrophobicity: The introduction of the large, nonpolar trityl group significantly increases the hydrophobicity of a molecule.[3] This can be beneficial for the purification of polar compounds like carbohydrates, as it allows for better separation from polar starting materials and byproducts using standard chromatographic techniques.[3]

Quantitative Data on Trityl Group Lability

The selection of the appropriate trityl derivative and deprotection conditions is critical for the success of a synthetic strategy. The following tables summarize the relative lability of common trityl derivatives and typical acidic conditions for their cleavage.

Table 1: Relative Acid Lability of Trityl Derivatives

| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) |

| Trityl | Trt | 1 |

| Monomethoxytrityl | MMT | 10 |

| Dimethoxytrityl | DMT | 100 |

| Trimethoxytrityl | TMT | >100 |

Data compiled from various sources.[1][7][8]

Table 2: Common Acidic Conditions for Trityl Ether Deprotection

| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | >90 | Broadly applicable for acid-stable compounds.[10] |

| Formic Acid (88-97%) | Neat or Dioxane | Room Temp. | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[10] |

| Acetic Acid (aq. 80%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of more acid-sensitive groups.[1] |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Chloroform/Methanol | Room Temp. | 45 min | 93 | A common Lewis acid for cleavage.[2] |

Experimental Protocols

The following are generalized experimental protocols for the protection of a primary alcohol with trityl chloride and its subsequent deprotection. These should be adapted and optimized for specific substrates.

Protocol 1: Protection of a Primary Alcohol with Trityl Chloride

Materials:

-

Primary alcohol substrate

-

Trityl chloride (Tr-Cl)

-

Anhydrous pyridine (B92270)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the primary alcohol (1.0 equiv) in anhydrous pyridine.

-

Add trityl chloride (1.1 - 1.5 equiv) to the solution. A catalytic amount of DMAP can be added to accelerate the reaction.[2]

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the trityl-protected alcohol.

Protocol 2: Deprotection of a this compound using Trifluoroacetic Acid

Materials:

-

Trityl-protected alcohol

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS) (as a cation scavenger, optional)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the trityl-protected alcohol (1.0 equiv) in anhydrous DCM.

-

To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature.[10] The appearance of a yellow or orange color indicates the formation of the trityl cation.[6] TIS can be added as a scavenger to prevent side reactions.[1]

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[10]

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product, the deprotected alcohol, can be purified by column chromatography on silica gel to separate it from the triphenylmethanol (B194598) byproduct.[10]

Visualizing Reaction Mechanisms and Workflows

Protection of an Alcohol with Trityl Chloride

The protection of an alcohol with trityl chloride typically proceeds via an SN1-like mechanism, particularly with the catalytic use of DMAP, or a direct SN2 displacement. The following diagram illustrates the general workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 8. benchchem.com [benchchem.com]

- 9. Trimethoxy Trityl Groups as a Potent Substituent for Anti-cancer Cytidine Analog Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Trityl Ether Group in Carbohydrate Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of protecting groups is a cornerstone of modern carbohydrate chemistry, enabling the regioselective modification of these polyhydroxylated biomolecules. Among the arsenal (B13267) of protecting groups, the trityl (triphenylmethyl, Tr) ether holds a prominent position, prized for its steric bulk and acid lability. This technical guide provides a comprehensive overview of the applications of trityl ethers in carbohydrate chemistry, complete with quantitative data, detailed experimental protocols, and visualizations to aid in the design and execution of complex synthetic strategies.

Core Principles of Trityl Ether Chemistry

The utility of the trityl group in carbohydrate synthesis stems from several key properties:

-

Regioselectivity for Primary Hydroxyls: The significant steric hindrance of the trityl group makes it highly selective for the least sterically hindered primary hydroxyl group (e.g., the 6-OH of pyranosides) over more crowded secondary hydroxyls.[1][2] This selectivity is fundamental to many multi-step synthetic routes.

-

Orthogonality: Trityl ethers are stable under basic and hydrogenolytic conditions, which are often used for the introduction and removal of other common protecting groups like esters and benzyl (B1604629) ethers, respectively.[1] Conversely, trityl ethers are readily cleaved under mild acidic conditions, allowing for their selective removal in the presence of these other groups.[1][3] This orthogonal relationship is critical for the sequential modification of different hydroxyl positions.

-

Increased Lipophilicity: The introduction of the large, nonpolar trityl group significantly increases the lipophilicity of carbohydrate derivatives, often aiding in their purification by chromatography and promoting their crystallinity.[1]

Quantitative Data on this compound Reactions

The efficiency of tritylation and detritylation reactions is dependent on the substrate, reagents, and reaction conditions. The following tables summarize representative quantitative data for these transformations.

Table 1: Regioselective 6-O-Tritylation of Methyl Pyranosides

| Monosaccharide Derivative | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Methyl α-D-glucopyranoside | TrCl, Pyridine, DMAP (cat.) | Pyridine | Room Temp. | 12-24 | ~85 | [1] |

| Methyl α-D-glucopyranoside | TrCl, Pyridine | 50 | 24 | 61 | [4] | |

| Methyl β-D-galactopyranoside | TrCl, Pyridine | Room Temp. | 24 | High | [5] | |

| Methyl α-D-mannopyranoside | TrCl, Pyridine | 70 | - | High | [6] |

Table 2: Deprotection of 6-O-Trityl Ethers

| Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| 6-O-Trityl-methyl-α-D-glucopyranoside | 80% Acetic Acid | Water/Acetic Acid | 40-60 | - | High | [1] |

| Tritylated Nucleoside | Formic Acid (97+%) | - | Room Temp. | 3 min | - | [7] |

| Tritylated Oligonucleotide | 80% Acetic Acid | Water/Acetic Acid | Room Temp. | 20 min | - | [8] |

Table 3: Comparison of Acid Lability for Trityl Derivatives

The acid lability of the trityl group can be fine-tuned by the introduction of electron-donating methoxy (B1213986) groups on the phenyl rings. This gives rise to the more acid-labile monomethoxytrityl (Mmt) and dimethoxytrityl (Dmt) groups.

| Protecting Group | Relative Lability | Common Deprotection Conditions | Notes | Reference(s) |

| Trityl (Tr) | 1 | 80% Acetic Acid | Most stable of the three. | [1] |

| Monomethoxytrityl (Mmt) | ~10x more labile than Tr | Dilute mineral acid, 80% acetic acid | More stable than Dmt, useful when finer tuning of lability is needed.[9] | [10][11] |

| Dimethoxytrityl (Dmt) | ~100x more labile than Tr | 1-3% Dichloroacetic or Trichloroacetic acid in CH₂Cl₂ | Commonly used in oligonucleotide synthesis for its ease of removal.[10] | [10][12] |

Experimental Protocols

The following are detailed protocols for the key steps in a typical synthetic sequence involving a trityl protecting group.

Protocol 1: Regioselective 6-O-Tritylation of Methyl α-D-Glucopyranoside

This protocol describes the selective protection of the primary hydroxyl group of methyl α-D-glucopyranoside.

Materials:

-

Methyl α-D-glucopyranoside

-

Anhydrous Pyridine

-

Trityl chloride (TrCl)

-

4-(Dimethylamino)pyridine (DMAP)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine.

-

Add trityl chloride (1.1-1.5 eq) and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a few milliliters of methanol.

-

Concentrate the mixture under reduced pressure to remove the pyridine.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford methyl 6-O-trityl-α-D-glucopyranoside.[1]

Protocol 2: Benzylation of Methyl 6-O-Trityl-α-D-Glucopyranoside

This protocol details the protection of the remaining free hydroxyl groups with benzyl ethers.

Materials:

-

Methyl 6-O-trityl-α-D-glucopyranoside

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide (BnBr)

-

Methanol

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve methyl 6-O-trityl-α-D-glucopyranoside (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (a slight excess for each hydroxyl group, e.g., 3.3 eq) portion-wise to the stirred solution.

-

Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Slowly add benzyl bromide (a slight excess for each hydroxyl group, e.g., 3.3 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.

-

Remove the DMF under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside.[13]

Protocol 3: Detritylation to Unmask the Primary Hydroxyl Group

This protocol describes the selective removal of the trityl group to provide a glycosyl acceptor.

Materials:

-

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside

-

80% Aqueous Acetic Acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the tritylated carbohydrate in 80% aqueous acetic acid.

-

Stir the solution at a slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure.

-

Co-evaporate the residue with toluene to remove residual acetic acid.

-

Dissolve the residue in dichloromethane and wash carefully with saturated aqueous sodium bicarbonate until the aqueous layer is neutral or slightly basic.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography to obtain methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside.[1]

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the application of trityl ethers in carbohydrate chemistry.

Conclusion

The this compound protecting group remains an indispensable tool in carbohydrate chemistry. Its steric bulk provides a reliable method for the regioselective protection of primary hydroxyl groups, a critical first step in many complex synthetic endeavors. The orthogonality of the trityl group with other commonly used protecting groups, such as benzyl ethers and esters, allows for a high degree of control in multi-step syntheses of oligosaccharides and glycoconjugates. The ability to fine-tune the acid lability of the trityl group through the use of its methoxy-substituted derivatives further enhances its versatility. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the strategic design and successful execution of carbohydrate synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. mdpi.com [mdpi.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

- 11. glenresearch.com [glenresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

The Trityl Group: A Cornerstone in Nucleoside Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, particularly in the assembly of vital biomolecules like nucleosides and oligonucleotides, the precise and controlled manipulation of reactive functional groups is paramount. The triphenylmethyl, or trityl (Tr), group has long been a cornerstone as a protecting group, especially for the 5'-primary hydroxyl function of nucleosides. Its steric bulk and tunable acid lability have made it an indispensable tool in the stepwise synthesis of DNA and RNA, forming the bedrock of modern drug development and molecular biology research.

Core Function: A Sterically Hindered Guardian

The primary role of the trityl group in nucleoside synthesis is the selective and reversible protection of the 5'-hydroxyl group.[1] This protection is crucial to prevent undesirable side reactions during the chemical synthesis of oligonucleotides, which proceeds in a directional 3' to 5' manner. By "capping" the 5'-end of a nucleoside monomer, the trityl group ensures that the subsequent phosphoramidite (B1245037) coupling reaction occurs specifically at the free 3'-hydroxyl group of the growing oligonucleotide chain.[2]

The effectiveness of the trityl group stems from its significant steric hindrance. This bulkiness allows for the preferential reaction with the less sterically hindered primary 5'-hydroxyl group over the secondary 2' and 3'-hydroxyl groups of the ribose or deoxyribose sugar.[1]

A Family of Protecting Groups: Tailoring Acid Lability

The versatility of the trityl group is significantly enhanced by the availability of various substituted derivatives. These derivatives offer a spectrum of acid labilities, allowing chemists to fine-tune deprotection conditions to suit specific synthetic strategies. The most common trityl-based protecting groups include:

-

Trityl (Tr): The parent triphenylmethyl group.

-

4-Methoxytrityl (MMT): The addition of one electron-donating methoxy (B1213986) group increases the stability of the trityl cation formed during acidic cleavage, making the MMT group more labile than the Tr group.[1]

-

4,4'-Dimethoxytrityl (DMT or DMTr): With two methoxy groups, the DMT group is significantly more acid-labile than Tr and MMT.[1][2] This property is fundamental to its widespread use in automated solid-phase oligonucleotide synthesis, where rapid and efficient deprotection is required at each cycle.[3][]

-

4,4',4''-Trimethoxytrityl (TMT): The TMT group is the most acid-labile among these common derivatives.[1]

The relative acid lability of these groups allows for orthogonal protection strategies, where different protecting groups can be selectively removed under specific conditions without affecting others.

Quantitative Data Summary

The efficiency of the introduction (tritylation) and removal (detritylation) of the trityl group is critical for the overall yield and purity of the synthesized oligonucleotides. The following tables summarize key quantitative data related to these processes.

| Protecting Group | Deprotection Conditions | Solvent | Time | Temperature | Cleavage Efficiency | Reference |

| DMTr | Mildly acidic buffer (pH 4.5) | Aqueous | 1 h | 40°C | Quantitative | [1] |

| DMTr | 3% Trichloroacetic Acid (TCA) | Dichloromethane (B109758) | < 1 min | Room Temperature | >99% | [1] |

| DMTr | 3% Dichloroacetic Acid (DCA) | Dichloromethane | < 1 min | Room Temperature | >99% | [1] |

Table 1: Detritylation Conditions and Efficiencies

| Nucleoside | Tritylating Agent | Solvent | Time | Temperature | Yield of 5'-O-Tritylated Product | Reference |

| Adenosine | Trityl Chloride (Tr-Cl) | THF/DMF (8:2) with AgNO₃ | 2 h | 25°C | 80% | [5] |

| Uridine | Trityl Chloride (Tr-Cl) | THF/DMF (4:1) with AgNO₃ | 2 h | 25°C | ~85% | [5] |

| Cytidine | Trityl Chloride (Tr-Cl) | THF/DMF (4:1) with AgNO₃ | 2 h | 25°C | ~75% | [5] |

| Guanosine | Trityl Chloride (Tr-Cl) | THF/DMF (4:1) with AgNO₃ | 2 h | 25°C | ~40% | [5] |

Table 2: Yields of Selective 5'-O-Tritylation of Ribonucleosides

Experimental Protocols

Protocol 1: Selective 5'-O-Tritylation of a Ribonucleoside

This protocol describes a rapid and selective method for the tritylation of the 5'-hydroxyl group of ribonucleosides using silver nitrate (B79036) to enhance the reaction.[1][5]

Methodology:

-

Dissolve the ribonucleoside in a mixture of tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) (e.g., 8:2 v/v).[1]

-

Add silver nitrate (1.2 mmol per mmol of nucleoside) to the solution and stir until it is completely dissolved (approximately 7 minutes).[1]

-

Add trityl chloride (1.3 mmol per mmol of nucleoside) to the mixture all at once.[1]

-

Stir the resulting mixture at 25°C for 2 hours.[1]

-

Filter the mixture to remove insoluble salts.[1]

-

To the clear filtrate, add a 5% aqueous solution of sodium bicarbonate to prevent premature detritylation.[1]

-

Extract the product into dichloromethane (CH₂Cl₂).[1]

-

Dry the organic layer over sodium sulfate (B86663) (Na₂SO₄) and evaporate the solvent under reduced pressure.[1]

-

Purify the 5'-O-tritylated nucleoside by silica (B1680970) gel chromatography.[1]

Protocol 2: Manual Detritylation of an Oligonucleotide

This protocol is suitable for the removal of a 5'-DMT group from a purified oligonucleotide prior to its use in biological applications.[1][6]

Methodology:

-

Thoroughly dry the trityl-on oligonucleotide in a microcentrifuge tube.[1]

-

Dissolve the dried sample in 200-500 µL of 80% aqueous acetic acid.[1]

-

Allow the solution to stand at room temperature for 20 minutes. The solution will not turn orange as the trityl cation reacts with water to form tritanol.[1]

-

Add an equal volume of 95% ethanol (B145695) to the solution.[1]

-

Lyophilize the sample until all the acetic acid has been removed.[1]

-

The resulting detritylated oligonucleotide can be further purified from the tritanol byproduct and salts using methods such as an Oligonucleotide Purification Cartridge (OPC).[1]

Visualizing the Process: Workflows and Pathways

To better illustrate the critical role of the trityl group, the following diagrams, generated using Graphviz, depict the key experimental workflows and the underlying chemical logic.

Caption: Workflow for the selective 5'-O-tritylation of a nucleoside.

Caption: Workflow for the manual detritylation of an oligonucleotide.

Caption: Relative acid lability of common trityl derivatives.

Conclusion

The trityl group and its derivatives remain indispensable tools in the chemical synthesis of nucleosides and oligonucleotides. Their unique combination of steric bulk for selective protection and tunable acid lability for controlled deprotection has been fundamental to the advancement of automated solid-phase synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols governing the use of trityl groups is essential for the successful design and execution of synthetic strategies targeting nucleic acid-based therapeutics and diagnostics. The continued innovation in protecting group chemistry, building upon the foundational success of the trityl group, will undoubtedly pave the way for the synthesis of even more complex and functionally diverse nucleic acid structures.

References

The Trityl Group: An In-depth Technical Guide to its Steric Hindrance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triphenylmethyl group, commonly known as the trityl (Tr) group, is a cornerstone in modern organic synthesis, renowned for its significant steric bulk. Comprising a central quaternary carbon atom bonded to three phenyl rings, its voluminous, propeller-like three-dimensional structure is pivotal to its chemical behavior. This steric hindrance is not a mere inconvenience; it is a powerful tool harnessed by chemists to impart selectivity, control reaction mechanisms, and protect specific functional groups within complex molecular architectures.

In the realm of drug development and materials science, a profound understanding of the trityl group's steric properties is essential for the rational design of synthetic routes and the construction of intricate molecules such as peptides, nucleosides, and complex natural products.[1] This technical guide provides a comprehensive examination of the steric hindrance of the trityl group, detailing its quantitative measures, the experimental protocols used for its characterization, and its profound impact on chemical reactivity and molecular design.

Quantifying the Steric Hindrance of the Trityl Group

The steric bulk of a chemical moiety can be quantified through various experimental and computational parameters. These values provide a means to compare the steric influence of different functional groups and to predict their effect on reaction outcomes.

Cone Angle (Tolman's Cone Angle)

Originally developed for phosphine (B1218219) ligands in organometallic chemistry, the cone angle (θ) is a useful metric to quantify the steric bulk of a ligand or substituent.[2] It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the group, with the vertex at the central atom (in this case, the quaternary carbon). The trityl group exhibits a very large cone angle, indicative of its substantial steric presence.

A-Value

The A-value is a measure of the conformational preference of a substituent on a cyclohexane (B81311) ring and serves as a quantitative descriptor of its steric demand.[3] It is the difference in Gibbs free energy (ΔG°) between the conformation where the substituent is in the axial position versus the equatorial position. A larger A-value signifies a greater preference for the equatorial position, driven by the desire to minimize destabilizing 1,3-diaxial interactions.

While A-values are well-established for many common substituents, an experimentally determined A-value for the trityl group is not readily found in the literature. This is likely due to the synthetic challenges associated with the preparation of tritylcyclohexane and the extreme conformational bias that would make the axial conformer exceptionally difficult to detect and quantify. However, based on its known steric effects, the A-value for the trityl group is presumed to be significantly larger than that of the tert-butyl group.

| Substituent | Cone Angle (θ) | A-Value (kcal/mol) |

| Trityl (C(C₆H₅)₃) | 178.4° [2] | Not readily available |

| tert-Butyl (C(CH₃)₃) | 126° | ~5.0 |

| Phenyl (C₆H₅) | - | 3.0 |

| Cyclohexyl (c-C₆H₁₁) | - | 2.15 |

| Isopropyl (CH(CH₃)₂) | 114° | 2.15 |

| Methyl (CH₃) | 90° | 1.74 |

The Impact of Steric Hindrance on Chemical Reactions and Synthesis

The formidable steric bulk of the trityl group is a defining feature that chemists exploit to achieve specific synthetic outcomes.

Selective Protection of Primary Alcohols

One of the most widespread applications of the trityl group is the selective protection of primary alcohols in the presence of secondary or tertiary alcohols.[4] The large size of the trityl group makes the approach to a sterically hindered secondary or tertiary hydroxyl group exceedingly difficult. In contrast, the less encumbered primary hydroxyl group can react to form a trityl ether. This high degree of regioselectivity is a cornerstone of carbohydrate and nucleoside chemistry.

Influence on Reaction Mechanisms: Sₙ1 vs. Sₙ2

The steric hindrance of the trityl group profoundly influences the mechanism of nucleophilic substitution reactions at the central carbon. A direct backside attack by a nucleophile, as required for an Sₙ2 mechanism, is effectively blocked by the three bulky phenyl rings. Instead, reactions proceed via an Sₙ1 pathway. The departure of a leaving group from the trityl-substituted carbon is facilitated by the formation of a highly stable triphenylmethyl carbocation (trityl cation). This cation is stabilized by resonance, with the positive charge delocalized over the three phenyl rings.

Experimental Protocols for the Study and Application of Trityl Group Steric Hindrance

A variety of experimental techniques are employed to both quantify the steric properties of the trityl group and to utilize its steric bulk in synthesis.

Protocol 1: Selective Tritylation of a Primary Alcohol

This protocol describes a general procedure for the selective protection of a primary alcohol in the presence of a secondary alcohol.

Materials:

-

Diol (containing both primary and secondary hydroxyl groups)

-

Trityl chloride (TrCl)

-

Anhydrous pyridine (B92270)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Methanol

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the diol (1.0 eq) in a minimal amount of anhydrous pyridine and anhydrous DCM.

-

To the stirred solution, add trityl chloride (1.1 eq) portion-wise at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by adding a small amount of methanol.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the monotritylated product.

Protocol 2: Acid-Catalyzed Deprotection of a this compound

This protocol outlines a general method for the removal of the trityl protecting group.

Materials:

-

Trityl-protected compound

-

Trifluoroacetic acid (TFA) or Formic acid (88%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the trityl-protected compound (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of TFA in DCM (e.g., 10% v/v) dropwise to the stirred solution.

-

Monitor the reaction progress by TLC. The deprotection is usually rapid (5-30 minutes).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the deprotected compound. The byproduct, triphenylmethanol, can be removed by chromatography or crystallization.

Protocol 3: Characterization of Steric Hindrance by X-ray Crystallography

X-ray crystallography provides definitive, three-dimensional structural information, allowing for the direct measurement of bond lengths, bond angles, and torsion angles that define the steric environment around the trityl group.

Methodology:

-

Crystallization: Grow single crystals of a trityl-containing compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen. Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Build and refine the molecular model against the experimental data.

-

Analysis of Steric Parameters: From the refined crystal structure, accurately measure the C-C bond lengths and C-C-C bond angles within the trityl group and between the trityl group and the rest of the molecule. Analyze the torsion angles of the phenyl rings to understand their propeller-like conformation. These parameters provide a quantitative basis for the group's steric bulk.[1]

Protocol 4: Probing Steric Interactions using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space Nuclear Overhauser Effect (NOE) experiments, can provide valuable insights into the steric interactions imposed by the trityl group in solution.

Methodology:

-

Sample Preparation: Prepare a solution of the trityl-containing compound in a suitable deuterated solvent at an appropriate concentration for NMR analysis.

-

1D and 2D NMR Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra for initial structural assignment.

-

NOESY/ROESY Experiment: Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. These experiments detect correlations between protons that are close in space, typically within 5 Å.

-

Data Analysis: Analyze the NOESY/ROESY spectrum for cross-peaks between the protons of the trityl group's phenyl rings and protons on the molecular scaffold to which it is attached. The presence and intensity of these NOEs provide direct evidence of through-space proximity and can be used to define the conformational preferences enforced by the steric bulk of the trityl group.

Protocol 5: Computational Modeling of the Trityl Group's Steric Profile

Computational chemistry offers a powerful in silico approach to quantify the steric properties of the trityl group.

Methodology using a program like ORCA or Gaussian:

-

Input File Generation: Build a 3D model of a trityl-substituted molecule (e.g., tritylmethane or a this compound).

-

Geometry Optimization: Perform a geometry optimization of the molecule using a suitable level of theory and basis set (e.g., DFT with B3LYP functional and a 6-31G(d) basis set). This will find the lowest energy conformation of the molecule.

-

Steric Parameter Calculation:

-

Cone Angle: From the optimized geometry, the coordinates of the atoms can be used with specialized software or scripts to calculate the Tolman cone angle. This involves defining the vertex at the central carbon and the cone surface at the van der Waals radii of the outermost hydrogen atoms of the phenyl rings.

-

Steric Energy: The steric energy can be calculated using molecular mechanics force fields, providing a quantitative measure of the strain induced by the bulky group.

-

Applications in Drug Design and Development

The unique steric and electronic properties of the trityl group and its derivatives have found significant applications in the field of drug development.

-

Nucleoside and Peptide Synthesis: The selective protection of the 5'-hydroxyl group of nucleosides and the side chains of certain amino acids (e.g., cysteine, histidine) is crucial in the solid-phase synthesis of oligonucleotides and peptides. The trityl group's steric bulk and acid lability are ideally suited for these applications.

-

Acid-Sensitive Linkers: In drug delivery systems, trityl-based linkers can be used to conjugate a drug to a carrier molecule, such as a polymer or an antibody. The release of the drug can be triggered in the acidic environment of tumor tissues or within cellular lysosomes, owing to the acid-labile nature of the this compound or amine linkage. The rate of drug release can be fine-tuned by introducing electron-donating or -withdrawing substituents onto the phenyl rings of the trityl group, which alters the stability of the resulting carbocation and thus the rate of cleavage.

Conclusion

The steric hindrance of the trityl group is a powerful and versatile tool in the arsenal (B13267) of the synthetic chemist. Its immense bulk, quantified by a large cone angle, allows for remarkable regioselectivity in protection-deprotection schemes and dictates the mechanistic pathways of reactions at its core. A thorough understanding of its steric profile, gained through experimental techniques like X-ray crystallography and NMR, as well as computational modeling, is paramount for its effective application. For researchers in drug discovery and development, leveraging the unique steric properties of the trityl group will continue to be instrumental in the synthesis of complex, biologically active molecules and the design of innovative therapeutic delivery systems.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Trityl Ether Formation via the SN1 Mechanism